Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-
Description
The compound "Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-" is a structurally complex benzoic acid derivative. Its molecular framework integrates multiple functional groups, including:
- A chloro-substituted phenyl ring at position 2-chloro-5-aminophenyl, which may enhance electron-withdrawing properties and influence reactivity .
This compound’s synthesis likely involves multi-step reactions, such as amide coupling (evidenced by the presence of amino and carbonyl groups) and etherification (due to the phenoxy moiety) .
Properties
CAS No. |
60247-55-4 |
|---|---|
Molecular Formula |
C45H61ClN2O7 |
Molecular Weight |
777.4 g/mol |
IUPAC Name |
4-[1-[2-chloro-5-[2-(3-pentadecylphenoxy)butanoylamino]anilino]-4,4-dimethyl-1,3-dioxopentan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C45H61ClN2O7/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-32-22-20-23-36(30-32)54-39(7-2)42(50)47-34-26-29-37(46)38(31-34)48-43(51)40(41(49)45(3,4)5)55-35-27-24-33(25-28-35)44(52)53/h20,22-31,39-40H,6-19,21H2,1-5H3,(H,47,50)(H,48,51)(H,52,53) |
InChI Key |
KWFFRGKTHOHHBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C(C(=O)C(C)(C)C)OC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- typically involves multi-step organic synthesis. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the chloro and amino groups through substitution reactions. The final steps involve the coupling of the oxo and butyl groups under controlled conditions, often requiring catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of continuous flow reactors might also be explored to enhance efficiency and scalability. Key considerations in industrial production include the availability of raw materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, particularly the oxo groups.
Substitution: The chloro and amino groups make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Compounds similar to this benzoic acid derivative have been investigated for their potential anticancer properties. Studies have shown that modifications in the structure can lead to significant anti-inflammatory and anticancer activities. For example, certain derivatives have demonstrated efficacy against prostate cancer by inhibiting tumor growth through various mechanisms .
- Diabetes Treatment :
- Anti-inflammatory Properties :
Industrial Applications
- Chemical Synthesis :
-
Material Science :
- Due to its unique chemical structure, this benzoic acid derivative may find applications in developing advanced materials, such as polymers or coatings that require specific thermal or chemical resistance properties.
Case Study 1: Anticancer Activity
A study focused on the synthesis of various benzoic acid derivatives revealed that certain modifications led to enhanced anticancer activity against prostate cancer cells. The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents significantly influenced the efficacy of these compounds .
Case Study 2: Anti-inflammatory Effects
Research conducted on related compounds demonstrated notable anti-inflammatory properties. A derivative similar to the target compound showed a reduction in inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, thereby modulating their activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several benzoic acid derivatives documented in the literature:
Physicochemical Properties
- Lipophilicity: The 3-pentadecylphenoxy chain in the target compound likely confers higher logP values compared to analogues with shorter alkyl or methoxy substituents .
- Solubility : The presence of polar groups (e.g., amide, carbonyl) may mitigate insolubility caused by the long alkyl chain, but solubility is still expected to be lower than derivatives like Benzoic acid, 4-hydroxy-3-methoxy-5-(3-methyl-2-butenyl) .
Research Findings and Data Gaps
- Spectral Data: No NMR or mass spectra for the target compound are provided in the evidence, unlike analogues such as 5-[({4-Ethoxy-3-[1-methyl-3-(2-methyl-2-propanyl)-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]phenyl}sulfonyl)amino]-2-hydroxybenzoic acid, which are fully characterized .
- Biological Studies: While phenothiazine-based derivatives are tested for anti-tubercular and cytotoxic activity , equivalent data for the target compound remain unexplored.
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- (referred to as Compound X) is of particular interest due to its complex structure and potential pharmacological applications.
Chemical Structure and Properties
Compound X has the following chemical formula: and a molecular weight of approximately 686.19 g/mol. The structure features multiple functional groups, including a benzoic acid moiety, a chloro-substituted aromatic system, and a long pentadecyl chain, which may influence its biological activity and solubility.
Biological Activity Overview
The biological activity of Compound X can be categorized into several areas based on existing research:
1. Antimicrobial Activity
Research has indicated that benzoic acid derivatives exhibit antimicrobial properties. Compound X's structural components suggest potential efficacy against various bacterial strains. For instance, studies have shown that similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
Benzoic acid derivatives are also being explored for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines through mechanisms such as the inhibition of specific signaling pathways . The presence of the chloro and pentadecyl groups in Compound X may enhance its interaction with cellular targets involved in cancer progression.
3. Enzyme Inhibition
Compound X has been evaluated for its ability to inhibit enzymes relevant to various metabolic pathways. For example, it may act as an inhibitor of the polyketide synthase (Pks13) enzyme in Mycobacterium tuberculosis, which is crucial for mycolic acid biosynthesis . This inhibition could lead to decreased bacterial viability, making it a candidate for further development as an antitubercular agent.
Case Studies
Several studies have focused on the biological activity of structurally related compounds:
The mechanisms underlying the biological activities of Compound X can be attributed to several factors:
- Hydrophobic Interactions : The pentadecyl chain may enhance membrane permeability, facilitating cellular uptake.
- Electrophilic Character : The presence of chlorine and carbonyl groups may allow for interactions with nucleophiles within biological systems, potentially leading to enzyme inhibition.
- Structural Modulation : Variations in substituents can significantly affect binding affinity and selectivity towards target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
